molecular formula C10H12F2O3S B1396752 2,2-Difluoropropyl p-toluenesulfonate CAS No. 1262400-01-0

2,2-Difluoropropyl p-toluenesulfonate

Cat. No.: B1396752
CAS No.: 1262400-01-0
M. Wt: 250.26 g/mol
InChI Key: BGVKNJJJJWLQRH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is often used as a reagent in organic synthesis , suggesting that its targets could vary depending on the specific reaction it’s used in.

Mode of Action

As a reagent in organic synthesis, it likely interacts with other compounds to facilitate chemical reactions . The exact nature of these interactions would depend on the specific reaction conditions and the other compounds present.

Biochemical Pathways

As a reagent in organic synthesis, it’s likely involved in a variety of pathways depending on the specific reactions it’s used in .

Result of Action

As a reagent in organic synthesis, its effects would likely be dependent on the specific reactions it’s used in .

Action Environment

The action, efficacy, and stability of 2,2-Difluoropropyl p-toluenesulfonate can be influenced by various environmental factors. These may include the presence of other compounds, reaction conditions (such as temperature and pH), and the specific chemical environment in which it’s used .

Preparation Methods

Chemical Reactions Analysis

2,2-Difluoropropyl p-toluenesulfonate undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and alcohols. Under suitable conditions, these nucleophiles can replace the p-toluenesulfonate group, leading to the formation of new compounds . The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions.

Scientific Research Applications

2,2-Difluoropropyl p-toluenesulfonate has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology and medicine, it can be used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules . Additionally, this compound is used in the industry for the production of specialty chemicals and materials.

Comparison with Similar Compounds

2,2-Difluoropropyl p-toluenesulfonate can be compared with similar compounds such as 2,2-difluoroethyl p-toluenesulfonate and 2,2,2-trifluoroethyl p-toluenesulfonate . These compounds share similar structural features but differ in the number of fluorine atoms and their positions. The presence of additional fluorine atoms can influence the reactivity and properties of these compounds, making each unique in its applications and behavior in chemical reactions.

Properties

IUPAC Name

2,2-difluoropropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O3S/c1-8-3-5-9(6-4-8)16(13,14)15-7-10(2,11)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVKNJJJJWLQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262400-01-0
Record name 2,2-Difluoroprop-1-yl toluene-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,2-difluoropropanol (0.50 g, 5.20 mmol) in dichloromethane (52.0 mL) and triethylamine (0.50 g, 0.73 mL, 5.20 mmol) at 0° C. is added p-toluenesulfonyl chloride (0.99 g, 5.20 mmol). The mixture is allowed to slowly warm to room temperature over 24 h. The mixture is concentrated and is partitioned between diethyl ether and water. The organic layer is washed with water and brine, dried over magnesium sulfate, filtered, and concentrated to dryness. The material is purified over silica gel to obtain 1.0 g of the title compound as clear crystals. MS (m/z) 250 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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